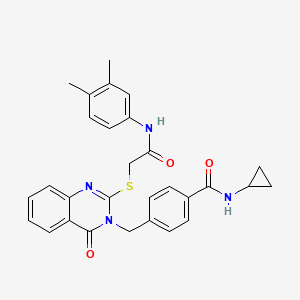

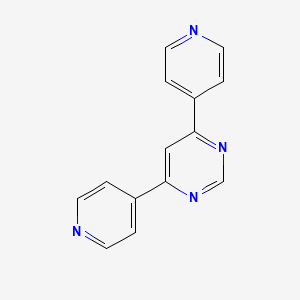

![molecular formula C22H27N3O3S2 B2925912 4-[丁基(乙基)磺酰基]-N-(5,7-二甲基-1,3-苯并噻唑-2-基)苯甲酰胺 CAS No. 905676-68-8](/img/structure/B2925912.png)

4-[丁基(乙基)磺酰基]-N-(5,7-二甲基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could involve looking at how the compound reacts with other substances, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用

Anti-Dengue Virus Activity

This compound has been studied for its potential in combating dengue virus (DENV), particularly serotype 2. The structure incorporates features from known DENV inhibitors, such as amantadine and benzsulfonamide derivatives. Research indicates that certain derivatives, including similar compounds, have shown significant anti-DENV activity with low cytotoxicity, suggesting a promising avenue for therapeutic application against dengue fever .

Medicinal Chemistry: Synthesis Optimization

The compound’s synthesis process can be optimized using microwave irradiation, which leads to increased yields and reduced reaction times. This method is particularly useful in medicinal chemistry for the rapid synthesis of pharmaceuticals, where the compound’s derivatives could be synthesized efficiently for further biological testing .

Suzuki–Miyaura Cross-Coupling

In the field of organic chemistry, this compound could be used in Suzuki–Miyaura cross-coupling reactions. This reaction is a widely-applied method for forming carbon-carbon bonds, and the compound’s boron-containing derivatives could serve as reagents, benefiting from the reaction’s mild conditions and functional group tolerance .

Organometallic Chemistry

The benzamide moiety of the compound can undergo various organometallic reactions, such as free radical bromination and nucleophilic substitution. These reactions are fundamental in creating new compounds with potential applications in materials science and catalysis .

Chemical Education and Research

The compound can be used as a case study in chemical education to demonstrate reactions at the benzylic position, showcasing the principles of resonance stabilization and electrophilic aromatic substitution. It serves as an example to teach advanced organic chemistry concepts and reaction mechanisms .

Molecular Docking Studies

In computational chemistry, the compound can be used for molecular docking studies to predict its binding affinities and interactions with biological targets. This is crucial for drug design and understanding the compound’s potential as a therapeutic agent .

作用机制

The mechanism of action is particularly relevant for drugs and bioactive compounds. It refers to how the compound interacts with biological systems to produce its effects.

属性

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S2/c1-5-7-12-25(6-2)30(27,28)18-10-8-17(9-11-18)21(26)24-22-23-19-14-15(3)13-16(4)20(19)29-22/h8-11,13-14H,5-7,12H2,1-4H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELVTZYXNRDHDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

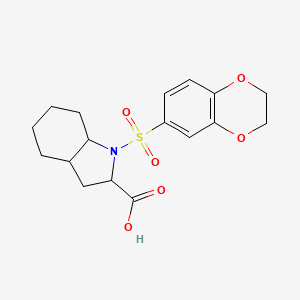

![1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2925831.png)

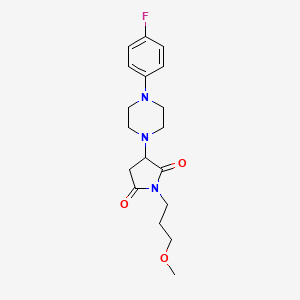

![Benzo[d]thiazol-2-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2925839.png)

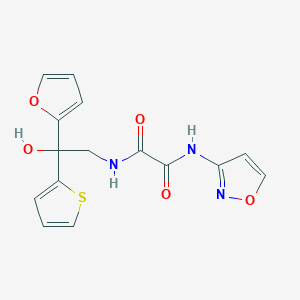

![4-[butyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2925840.png)

![(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione](/img/structure/B2925843.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2925844.png)

![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)